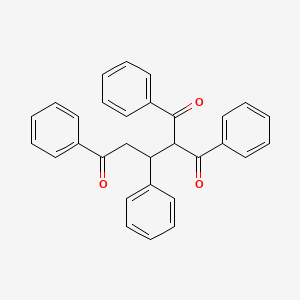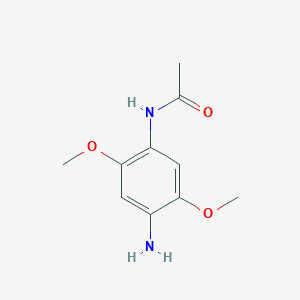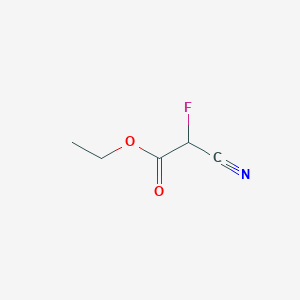
Ethyl cyano(fluoro)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyano(fluoro)acetate is an organic compound that contains both a cyano group and a fluoro group attached to an ethyl acetate backbone. This compound is known for its versatility in organic synthesis due to its reactive functional groups, making it a valuable building block in the synthesis of various chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl cyano(fluoro)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-ethoxypropionitrile: This method uses oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
Ethyl cyano(fluoro)acetate undergoes various types of chemical reactions due to its multiple reactive centers:
Condensation Reactions: It participates in Knoevenagel condensation and Michael addition reactions.
Substitution Reactions: The cyano and fluoro groups can be substituted under appropriate conditions.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes and bases like piperidine.
Michael Addition: Uses nucleophiles such as amines or thiols in the presence of bases.
Cyclization: Often catalyzed by acids or bases, depending on the desired product.
Major Products
Tetrahydroquinolines: Formed through aza-Michael–Michael addition reactions.
Coumarin Derivatives: Produced via condensation with salicylaldehyde.
科学的研究の応用
Ethyl cyano(fluoro)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Involved in the development of drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of ethyl cyano(fluoro)acetate involves its reactive functional groups:
Nucleophilic Addition: The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack.
Electrophilic Substitution: The fluoro group can participate in electrophilic substitution reactions, influencing the reactivity of the compound.
Cyclization: The compound can undergo intramolecular cyclization, forming stable ring structures.
類似化合物との比較
Ethyl cyano(fluoro)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the fluoro group, making it less reactive in certain substitution reactions.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
Diethyl malonate: Contains two ester groups and is used in similar condensation reactions but lacks the cyano group.
This compound stands out due to its unique combination of cyano and fluoro groups, providing distinct reactivity and versatility in synthetic applications.
特性
CAS番号 |
22689-32-3 |
|---|---|
分子式 |
C5H6FNO2 |
分子量 |
131.10 g/mol |
IUPAC名 |
ethyl 2-cyano-2-fluoroacetate |
InChI |
InChI=1S/C5H6FNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 |
InChIキー |
PWHWKEZBNFYUED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
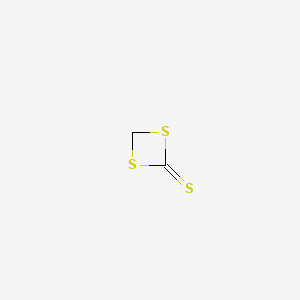
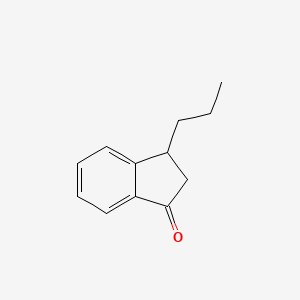
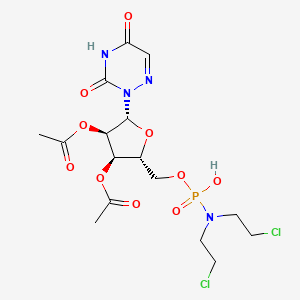
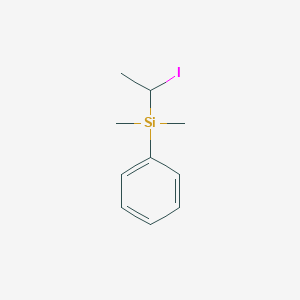
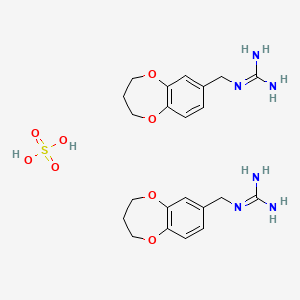
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

